

Crystal Structure of 4-Bromo-3-methylisothiazole: A Search for Definitive Data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-methylisothiazole

Cat. No.: B1288822

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Despite a comprehensive search of available scientific literature and chemical databases, the experimentally determined crystal structure of **4-Bromo-3-methylisothiazole** has not been reported in the public domain. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be compiled at this time.

This document outlines the current state of knowledge based on available information and highlights the data lacunae that prevent the fulfillment of the core request for an in-depth technical guide. While general chemical and physical properties are available, the specific crystallographic information required for a detailed structural analysis is absent from published resources.

Summary of Available Data

Publicly accessible databases and scientific literature provide basic information regarding **4-Bromo-3-methylisothiazole**, including its molecular formula (C_4H_4BrNS), molecular weight, and some spectroscopic data. However, these sources do not contain the essential crystallographic data that would be generated from a single-crystal X-ray diffraction study.

Table 1: General Properties of **4-Bromo-3-methylisothiazole**

Property	Value	Source
Molecular Formula	C ₄ H ₄ BrNS	PubChem
Molecular Weight	178.05 g/mol	PubChem
CAS Number	930-42-7	ChemicalBook
Appearance	Not Reported	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-

Data Gap Analysis

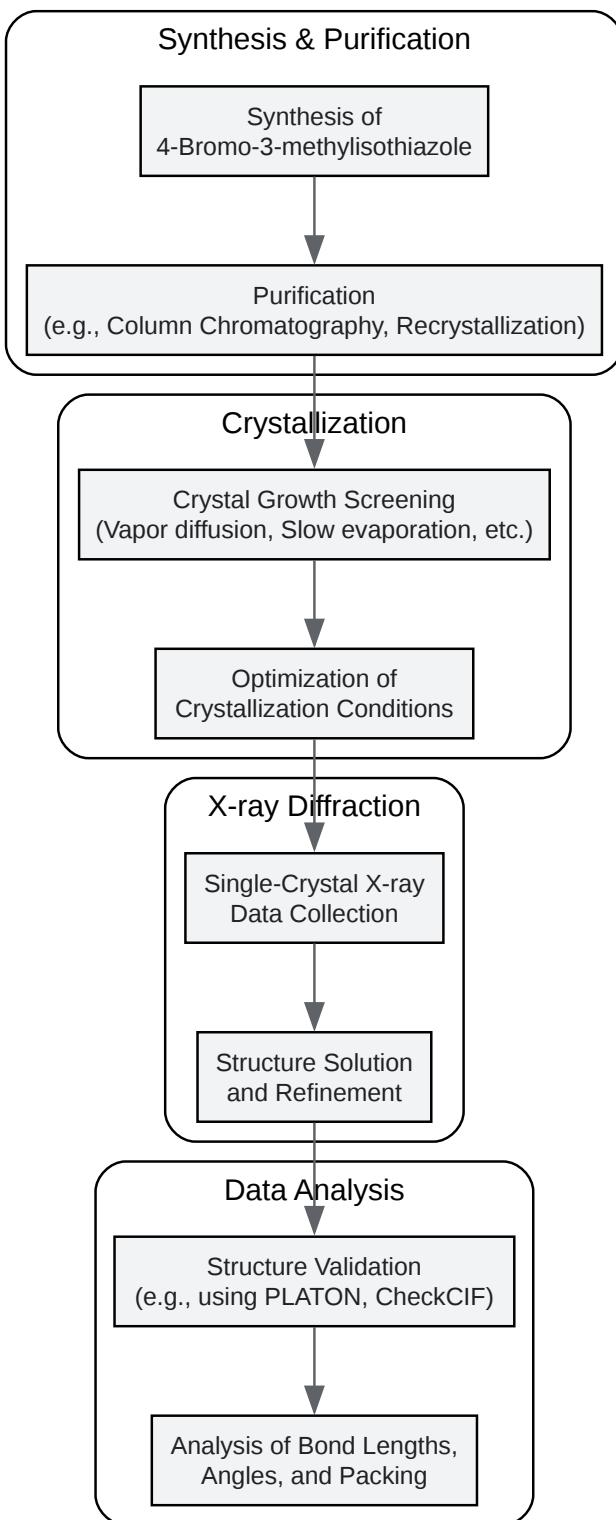
The core requirements for the requested technical guide—quantitative crystallographic data and detailed experimental protocols—hinge on the availability of a solved crystal structure. The following critical information is currently unavailable:

- Unit Cell Parameters: The dimensions (a, b, c) and angles (α , β , γ) of the unit cell are unknown.
- Space Group: The symmetry of the crystal lattice has not been determined.
- Atomic Coordinates: The precise positions of the atoms within the unit cell are not known.
- Bond Lengths and Angles: Definitive intramolecular bond lengths and angles have not been measured.
- Intermolecular Interactions: Details of how the molecules pack together in the solid state, including any potential hydrogen bonding or other non-covalent interactions, are unavailable.

Hypothetical Experimental Workflow for Crystal Structure Determination

To obtain the necessary data, a researcher would need to perform the following experimental procedures. This workflow is presented as a general guide and would require optimization for this specific compound.

Hypothetical Workflow for Crystal Structure Determination

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Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.

Conclusion and Future Outlook

The absence of a published crystal structure for **4-Bromo-3-methylisothiazole** presents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in the solid-state properties and molecular geometry of this compound, the primary next step would be to perform a single-crystal X-ray diffraction study. Such an investigation would provide the definitive data required to understand its three-dimensional structure, which is fundamental for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.

Until such experimental work is conducted and published, any discussion of the crystal structure of **4-Bromo-3-methylisothiazole** remains speculative. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for any future updates on this compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com